molecular formula C16H16N2O2 B13986384 1,1'-(1,4-Phenylene)bis(3-methylidenepyrrolidin-2-one) CAS No. 70259-57-3

1,1'-(1,4-Phenylene)bis(3-methylidenepyrrolidin-2-one)

Cat. No.: B13986384
CAS No.: 70259-57-3
M. Wt: 268.31 g/mol
InChI Key: FZJWFLJAYIRLJQ-UHFFFAOYSA-N
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Description

3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of two pyrrolidinone rings, each substituted with a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduces a way to reduce the double bond in combination with the elimination of the hydroxy group, leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted aromatic derivatives.

Scientific Research Applications

3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to modulate sigma-1 receptors, which are proteins localized in the endoplasmic reticulum membrane of eukaryotic cells . These receptors regulate calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing various cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylidene-1-[4-(3-methylidene-2-oxo-pyrrolidin-1-yl)phenyl]pyrrolidin-2-one is unique due to its dual pyrrolidinone rings and the presence of methylidene groups, which confer distinct chemical and biological properties. Its ability to modulate sigma-1 receptors sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Properties

CAS No.

70259-57-3

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-methylidene-1-[4-(3-methylidene-2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C16H16N2O2/c1-11-7-9-17(15(11)19)13-3-5-14(6-4-13)18-10-8-12(2)16(18)20/h3-6H,1-2,7-10H2

InChI Key

FZJWFLJAYIRLJQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(C1=O)C2=CC=C(C=C2)N3CCC(=C)C3=O

Origin of Product

United States

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